Cas no 955907-59-2 (N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide)

N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide is a synthetic thiazole derivative exhibiting a unique structural framework combining chlorophenyl, dimethoxyphenyl, and carboxamide functionalities. This compound demonstrates potential as an intermediate in pharmaceutical and agrochemical research due to its heterocyclic core, which is known to confer bioactivity. The presence of electron-donating methoxy groups and an electrophilic carboxamide moiety enhances its reactivity, making it suitable for further derivatization. Its well-defined molecular structure allows for precise modifications, facilitating studies in structure-activity relationships. The compound's stability under standard conditions ensures reliable handling and storage, supporting its utility in experimental applications.
N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide structure
955907-59-2 structure
Product Name:N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide
CAS No:955907-59-2
MF:C19H18ClN3O3S
MW:403.882522106171
CID:6325615
PubChem ID:16955384
Update Time:2025-06-13

N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide
    • N-[(2-chlorophenyl)methyl]-2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide
    • AKOS024649308
    • N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide
    • 955907-59-2
    • F2454-0626
    • N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide
    • Inchi: 1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
    • InChI Key: ODDIBNHVPSXWFX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C1=CSC(=N1)NC1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 403.0757403g/mol
  • Monoisotopic Mass: 403.0757403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 101Ų

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Additional information on N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide

Research Brief on N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide (CAS: 955907-59-2)

N-(2-chlorophenyl)methyl-2-(3,4-dimethoxyphenyl)amino-1,3-thiazole-4-carboxamide (CAS: 955907-59-2) is a synthetic small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This thiazole-carboxamide derivative has been investigated for its unique pharmacological properties, particularly in the context of kinase inhibition and modulation of cellular signaling pathways. The compound's structural features, including the chlorophenyl and dimethoxyphenyl moieties, contribute to its bioactivity and selectivity profile.

Recent studies have focused on elucidating the molecular mechanisms underlying the compound's biological effects. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. The research team employed a combination of in vitro enzymatic assays, molecular docking simulations, and cellular models to characterize the compound's binding mode and selectivity.

Structural-activity relationship (SAR) studies have revealed that the 3,4-dimethoxyphenylamino group at position 2 of the thiazole ring is critical for maintaining the compound's biological activity. Modifications to this moiety significantly impact both potency and selectivity. The 2-chlorobenzyl group at the carboxamide nitrogen appears to contribute to improved metabolic stability, as evidenced by pharmacokinetic studies in rodent models.

In the context of drug development, recent preclinical investigations (2024) have explored the compound's potential as a lead candidate for treating autoimmune disorders. Animal models of rheumatoid arthritis treated with this compound showed significant reduction in joint inflammation and bone erosion, with favorable toxicity profiles at therapeutic doses. These findings were published in the European Journal of Pharmacology, suggesting promising translational potential.

The compound's synthesis and scale-up have also been addressed in recent chemical literature. A 2024 Organic Process Research & Development paper detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. The new protocol emphasizes green chemistry principles, utilizing catalytic methods and minimizing hazardous reagents in the preparation of this thiazole-carboxamide derivative.

Ongoing research is investigating the compound's potential applications in oncology, with preliminary data suggesting activity against certain tyrosine kinase receptors overexpressed in solid tumors. However, these findings remain at early stages of validation, and further studies are needed to fully characterize the compound's anticancer properties and therapeutic window.

From a pharmaceutical development perspective, the compound presents both opportunities and challenges. While its promising biological activity makes it an attractive candidate for further development, its physicochemical properties (including solubility and permeability) may require formulation optimization for optimal bioavailability. Recent patent filings (2023-2024) indicate growing commercial interest in this chemical scaffold and its derivatives.

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